1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine
CAS No.: 71172-23-1
Cat. No.: VC1967037
Molecular Formula: C14H24N2
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71172-23-1 |
|---|---|
| Molecular Formula | C14H24N2 |
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | 1-(6-pyrrolidin-1-ylhex-2-ynyl)pyrrolidine |
| Standard InChI | InChI=1S/C14H24N2/c1(3-9-15-11-5-6-12-15)2-4-10-16-13-7-8-14-16/h1,3,5-14H2 |
| Standard InChI Key | RMIZJARWWRAPCN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CCCC#CCN2CCCC2 |
| Canonical SMILES | C1CCN(C1)CCCC#CCN2CCCC2 |
Introduction
Chemical Identity and Structural Properties
1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine (CAS No. 71172-23-1) is an organic compound with the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.35 g/mol . The compound is also known by several alternative names, including 1,6-Bis(pyrrolidino)-2-hexyne and NSC59768 . The structure features two pyrrolidine rings connected via a hexynyl chain containing an internal triple bond at the 2-position of the hexyne backbone .
Structural Representation and Identifiers
The chemical structure of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine can be represented using various chemical notation systems, as shown in Table 1.
Table 1: Chemical Identifiers of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine
| Identifier Type | Value |
|---|---|
| CAS Number | 71172-23-1 |
| IUPAC Name | 1-(6-pyrrolidin-1-ylhex-2-ynyl)pyrrolidine |
| Standard InChI | InChI=1S/C14H24N2/c1(3-9-15-11-5-6-12-15)2-4-10-16-13-7-8-14-16/h1,3,5-14H2 |
| Standard InChIKey | RMIZJARWWRAPCN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CCCC#CCN2CCCC2 |
| Canonical SMILES | C1CCN(C1)CCCC#CCN2CCCC2 |
| PubChem Compound | 246540 |
| European Community (EC) Number | 684-742-6 |
| NSC Number | 59768 |
The molecular structure consists of a linear hexyne backbone with two pyrrolidine rings attached at carbons 1 and 6 . The internal triple bond positioned between carbons 2 and 3 of the hexyne chain creates a rigid central segment in an otherwise flexible molecule .
Physical and Chemical Properties
As a bis-tertiary amine, 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine possesses characteristic physical and chemical properties that influence its behavior in chemical reactions and potential biological applications.
Chemical Reactivity
The compound contains two key reactive centers: the pyrrolidine nitrogen atoms and the internal alkyne functional group. The tertiary amine groups can participate in nucleophilic reactions, coordination with metals, and acid-base chemistry. The alkyne group provides potential for various transformations including hydrogenation, cycloaddition reactions, and metallation.
Synthesis and Related Compounds
Related Compounds
A structurally related compound is 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- (CAS: 14052-93-8), which contains a pyrrolidinone ring instead of one of the pyrrolidine rings . This compound has the molecular formula C₁₄H₂₂N₂O and a molecular weight of 234.34 g/mol . The structural relationship between these compounds suggests possible synthetic connections or metabolic relationships.
Table 2: Comparison of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | C₁₄H₂₄N₂ | 220.35 | 71172-23-1 | Two pyrrolidine rings |
| 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- | C₁₄H₂₂N₂O | 234.34 | 14052-93-8 | One pyrrolidinone and one pyrrolidine ring |
Comparison with Other Pyrrolidine Derivatives
The pharmacological significance of pyrrolidine derivatives extends beyond the specific compound under discussion. Understanding similar compounds provides context for potential applications of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine.
Structural Features Affecting Bioactivity
Several key features of pyrrolidine-containing compounds affect their bioactivity:
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The sp³-hybridization of the pyrrolidine scaffold allows efficient exploration of pharmacophore space .
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The non-planarity of the pyrrolidine ring increases three-dimensional coverage, a phenomenon called "pseudorotation" .
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Substituents and their stereochemical orientation on the pyrrolidine ring significantly influence binding affinity and selectivity for biological targets .
Examples of Bioactive Pyrrolidine Compounds
Table 3: Examples of Bioactive Pyrrolidine Derivatives from Recent Research
Future Research Directions
Given the limited specific research on 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine, several promising research directions can be identified.
Structure-Activity Relationship Studies
Future studies could focus on exploring the potential biological activities of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine, such as:
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Investigating possible analgesic, sedative, or antimicrobial effects based on the pharmacological profiles of related pyrrolidine compounds .
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Assessing the compound's interaction with various biological targets, particularly those known to interact with other pyrrolidine derivatives.
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Studying the effect of structural modifications on bioactivity, including changes to the alkyne group or the pyrrolidine rings.
Synthetic Applications
The unique structure of 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine suggests potential applications in synthetic chemistry:
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Utilizing the compound as a building block for more complex nitrogen-containing structures.
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Exploring the reactivity of the internal alkyne in various transformations, including cycloaddition reactions, hydrogenation, and metal-catalyzed coupling reactions.
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Developing new synthetic methodologies that leverage the structural features of the compound to access novel chemical spaces.
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